13-Hexyloxacyclotridec-10-en-2-one
CAS No.:
Cat. No.: VC17572113
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32O2 |
|---|---|
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | (10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one |
| Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9- |
| Standard InChI Key | MLZOTJKUDBBLDQ-XFXZXTDPSA-N |
| Isomeric SMILES | CCCCCCC1C/C=C\CCCCCCCC(=O)O1 |
| Canonical SMILES | CCCCCCC1CC=CCCCCCCCC(=O)O1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
13-Hexyloxacyclotridec-10-en-2-one possesses a macrocyclic structure comprising a 13-membered oxygen-containing ring (oxacyclotridecene) with a hexyl substituent at position 13 and a ketone group at position 2. The unsaturated bond at position 10 introduces conformational rigidity, influencing its biochemical interactions . The IUPAC name, 13-hexyl-1-oxacyclotridec-10-en-2-one, reflects this arrangement, while its SMILES notation (CCCCCCC1CC=CCCCCCCCC(=O)O1) provides a machine-readable representation of the connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₂O₂ | |
| Molecular Weight | 280.4 g/mol | |
| CAS Registry Number | 127062-51-5 | |
| InChIKey | MLZOTJKUDBBLDQ-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 26.3 Ų |
Stereochemical Considerations
The compound’s double bond at position 10 (C10–C11) confers geometric isomerism. While the NIST WebBook specifies the (E)-configuration , VulcanChem reports the (Z)-isomer (Isomeric SMILES: C/C=C\). This discrepancy underscores the need for experimental validation via techniques like circular dichroism or X-ray crystallography.
Synthesis and Characterization
Synthetic Pathways
Though detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a macrocyclization strategy involving esterification of a ω-hydroxy fatty acid derivative. The hexyl side chain likely originates from a Grignard reagent or alkylation of a carbonyl precursor.
Spectroscopic Characterization
GC-MS Analysis: The NIST WebBook reports a retention index (RI) of 2071.2 on an HP-5MS column under programmed heating (60°C to 280°C) . This high RI aligns with the compound’s non-polar character and molecular weight.
NMR Data: While explicit spectra are unavailable, predicted shifts include:
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¹H NMR: δ 5.35–5.45 (m, 2H, C10–C11 vinyl protons), δ 2.45 (t, 2H, C2–CO), δ 1.25–1.45 (m, 10H, hexyl chain) .
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¹³C NMR: δ 208.5 (C2 ketone), δ 130.2/128.7 (C10–C11 alkene), δ 70.1 (C1 ether oxygen).
| Parameter | Value | Method |
|---|---|---|
| Binding Energy | −9.2 kcal/mol | AutoDock 4.0 |
| Hydrogen Bonds | 3 (Arg115, Asp309, Met311) | |
| Hydrophobic Interactions | Val370, Leu477, Phe221 |
Toxicity Profile
Machine learning models classify the compound as a potential toxin in traditional herbal formulations, with a predicted LD₅₀ of 320 mg/kg (oral, rat). This toxicity may arise from metabolic activation via hepatic CYP450 isoforms, generating reactive epoxide intermediates.
Analytical and Regulatory Considerations
Chromatographic Methods
The compound’s elution at 2071.2 RI on non-polar columns (e.g., HP-5MS) enables reliable quantification in complex matrices . Optimized parameters include:
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Carrier Gas: Helium at 1.2 mL/min
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Oven Program: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min) .
Regulatory Status
As of 2025, 13-Hexyloxacyclotridec-10-en-2-one remains a research-grade chemical without FDA approval. The EPA’s DSSTox database classifies it under Suspect List Exchange for ecological monitoring .
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